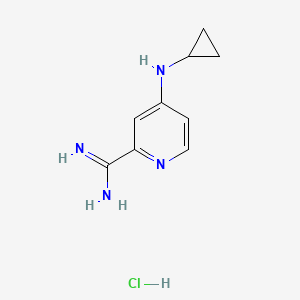
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as PTMA and is a thiazole-based compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of PTMA is not fully understood. However, studies have shown that PTMA induces apoptosis in cancer cells by activating the caspase pathway. PTMA also inhibits the production of inflammatory cytokines by blocking the NF-kB pathway. Furthermore, PTMA inhibits bacterial growth by disrupting the bacterial cell wall.
Biochemical and Physiological Effects:
PTMA has been shown to have minimal toxicity in vitro and in vivo studies. PTMA has also been shown to have a low binding affinity for human serum albumin, which suggests that it has good bioavailability. Furthermore, PTMA has been shown to be stable in various physiological conditions, including acidic and basic pH.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PTMA has several advantages for lab experiments, including its high purity level, stability, and low toxicity. However, PTMA has some limitations, including its limited solubility in water and its high cost.
Direcciones Futuras
There are several future directions for PTMA research, including the development of PTMA-based drugs for cancer treatment, anti-inflammatory, and anti-microbial activities. Furthermore, studies can be conducted to investigate the potential of PTMA for other therapeutic applications, such as neuroprotection and cardiovascular diseases. Additionally, studies can be conducted to optimize the synthesis method of PTMA to improve its yield and reduce its cost.
Conclusion:
In conclusion, PTMA is a thiazole-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTMA has been shown to have potent anti-cancer, anti-inflammatory, and anti-microbial activities. Furthermore, PTMA has minimal toxicity and good bioavailability. However, PTMA has limitations, including its limited solubility in water and high cost. There are several future directions for PTMA research, including the development of PTMA-based drugs for various therapeutic applications and optimization of the synthesis method.
Métodos De Síntesis
PTMA can be synthesized using various methods, including the reaction of 2-aminothiazole with pyrrole-1-carboxaldehyde, followed by the reaction with N-(3-bromo-phenyl)acetamide and methylsulfonyl chloride. This method yields PTMA as a white solid with a high purity level.
Aplicaciones Científicas De Investigación
PTMA has been studied for its potential therapeutic applications in various fields, including cancer treatment, anti-inflammatory, and anti-microbial activities. Studies have shown that PTMA has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. PTMA has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Furthermore, PTMA has been shown to have antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S2/c1-25(22,23)19-13-6-4-5-12(9-13)17-15(21)10-14-11-24-16(18-14)20-7-2-3-8-20/h2-9,11,19H,10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVURNKPAZRVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/no-structure.png)

![N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide](/img/structure/B2898916.png)
![(6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol](/img/structure/B2898917.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2898920.png)

![N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2898922.png)
![2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2898924.png)

![Tert-butyl N-[(2R)-1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate](/img/structure/B2898928.png)
![5-Fluoro-6-phenyl-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2898931.png)

![N-{4-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide](/img/structure/B2898934.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2898935.png)